Desulfo-coenzyme a

Description

Historical Context of Coenzyme A Analogue Investigations

The quest to understand the multifaceted roles of Coenzyme A spurred the synthesis of its analogues. Following the landmark total chemical synthesis of CoA by Moffatt and Khorana in 1959, the 1960s saw a surge in the development of various CoA derivatives. researchgate.net These early investigations aimed to elucidate the structure-function relationships of CoA and its interactions with enzymes.

The first preparation of desulfo-coenzyme A was reported by Chase, Middleton, and Tubbs in 1966. acs.org This was followed by a detailed report in 1968 by Stewart and colleagues, which described both the chemical synthesis of a precursor, desulfopantetheine 4'-phosphate, and its subsequent enzymatic conversion to this compound. acs.orgnih.gov This work was pivotal as it not only provided a robust method for obtaining desulfo-CoA but also demonstrated that the sulfhydryl group was not a prerequisite for the enzymatic machinery responsible for the final steps of CoA biosynthesis. acs.org These pioneering studies laid the groundwork for the utilization of desulfo-CoA as a tool in enzymology.

Contemporary Significance of this compound as a Biochemical Probe

The primary significance of this compound in modern biochemical research lies in its function as a non-reactive analogue of Coenzyme A. Because it lacks the terminal thiol group, it cannot participate in the acyl group transfer reactions that are characteristic of CoA. This property makes it an invaluable tool for studying the kinetics and mechanisms of CoA-utilizing enzymes.

Desulfo-CoA often acts as a competitive inhibitor, binding to the active site of an enzyme without undergoing a chemical reaction. This allows researchers to study the binding affinity of the CoA moiety to the enzyme, independent of the catalytic steps that follow. For instance, detailed kinetic studies have been performed on phosphotransacetylase from Methanosarcina thermophila, demonstrating that desulfo-CoA inhibits the enzyme's activity. researchgate.net By varying the concentrations of desulfo-CoA and the natural substrates (CoA and acetyl phosphate), researchers can determine the inhibition constants and infer mechanistic details about the enzyme. researchgate.net

Its application extends to a variety of other CoA-dependent enzymes, aiding in the elucidation of their reaction mechanisms and the identification of key binding interactions. The use of desulfo-CoA as a biochemical probe continues to be a relevant strategy in the study of metabolic pathways.

Methodological Frameworks in this compound Research

The study of this compound is supported by a combination of synthetic and analytical methodologies.

Synthesis of this compound:

Two primary approaches are utilized for the synthesis of desulfo-CoA:

Chemoenzymatic Synthesis: This method, detailed by Stewart et al. in 1968, involves the chemical synthesis of D-desulfopantetheine 4'-phosphate. acs.org This precursor is then enzymatically converted to this compound using a CoA synthesizing enzyme system, for example, isolated from beef liver. acs.org This approach leverages the specificity of enzymes for the final steps of the synthesis.

Chemical Synthesis: More direct chemical methods have also been developed. One such method involves the aqueous radical desulfurization of Coenzyme A itself to yield desulfo-CoA. acs.org

Analytical Techniques:

Several analytical methods are employed to purify, identify, and study desulfo-CoA and its interactions:

Chromatography: DEAE-cellulose column chromatography has been historically used for the separation and purification of desulfo-CoA from enzymatic reaction mixtures. acs.org High-Performance Liquid Chromatography (HPLC) is a more modern and widely used technique for the analysis and quantification of CoA and its analogues, including desulfo-CoA, in biological samples. researchgate.netnih.govnih.gov

Enzyme Kinetics: Standard steady-state kinetic analyses are performed to investigate the inhibitory effects of desulfo-CoA on target enzymes. These experiments typically involve measuring enzyme activity at various substrate and inhibitor concentrations to determine kinetic parameters such as Km and Ki. researchgate.net

The following interactive table summarizes the kinetic data for the inhibition of phosphotransacetylase by desulfo-CoA.

| Constant Concentration of | Varied Substrate | Inhibitor Concentrations of Desulfo-CoA (μM) |

| Acetyl phosphate (B84403) (4 mM) | Coenzyme A | 0, 5, 10, 25, 50 |

| Coenzyme A (400 μM) | Acetyl phosphate | 0, 5, 10, 25, 50 |

This data is based on kinetic studies of phosphotransacetylase from Methanosarcina thermophila. researchgate.net

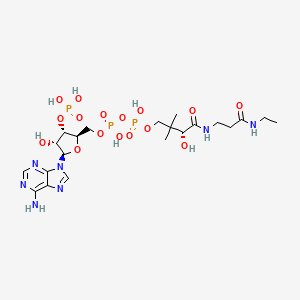

Structure

2D Structure

Properties

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-4-[[3-(ethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N7O16P3/c1-4-23-12(29)5-6-24-19(32)16(31)21(2,3)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-31H,4-8H2,1-3H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35)/t11-,14-,15-,16+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWZMFJBPIYQKW-IBOSZNHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36N7O16P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00974171 | |

| Record name | 9-{5-O-[{[(4-{[3-(Ethylimino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

735.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5863-40-1 | |

| Record name | Adenosine 5′-(trihydrogen diphosphate), 3′-(dihydrogen phosphate), P′-[(3R)-4-[[3-(ethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5863-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desulfo-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005863401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desulfo-coenzyme A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01829 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-{5-O-[{[(4-{[3-(Ethylimino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Interconversions of Desulfo Coenzyme a

De Novo Biosynthetic Pathways Leading to Desulfopantetheine Derivatives

The de novo synthesis of desulfo-coenzyme A analogues mirrors the initial stages of the canonical Coenzyme A biosynthetic pathway, utilizing pantothenate (Vitamin B5) as a precursor. rug.nl This pathway involves a series of enzymatic steps that build upon the pantothenate molecule to form desulfopantetheine derivatives. nih.govnih.govresearchgate.netresearchgate.net

Activities of Phosphopantothenoylcysteine Synthetase and Decarboxylase in Analogue Formation

Following the initial phosphorylation of pantothenate, the resulting 4'-phosphopantothenate is condensed with a cysteine analogue. In the canonical pathway, phosphopantothenoylcysteine synthetase (PPCS) catalyzes the formation of 4'-phosphopantothenoyl-L-cysteine. rug.nlmdpi.com Subsequently, phosphopantothenoylcysteine decarboxylase (PPCDC) removes the carboxyl group from the cysteine moiety to produce 4'-phosphopantetheine (B1211885). mdpi.comnih.govwikipedia.org In bacteria such as Escherichia coli, these two enzymatic activities are carried out by a bifunctional protein, CoaBC. ebi.ac.ukresearchgate.net The formation of desulfopantetheine derivatives follows a similar enzymatic logic, with the incorporation of an appropriate cysteine analogue lacking the thiol group. The decarboxylation step, which proceeds with retention of configuration, is crucial for the formation of the pantetheine (B1680023) moiety. nih.gov

Enzymatic Conversion of Desulfopantetheine 4'-Phosphate to this compound

The final steps in the biosynthesis of this compound involve the adenylation and subsequent phosphorylation of the desulfopantetheine 4'-phosphate intermediate. These reactions are catalyzed by the same enzymes that act on the natural substrate in the CoA pathway, demonstrating a degree of substrate promiscuity.

Dephospho-coenzyme A Kinase Activity in the Terminal Steps

The enzymatic conversion of chemically synthesized D-desulfopantetheine 4'-phosphate to this compound has been demonstrated using a coenzyme A synthesizing enzyme system isolated from beef liver. acs.orgnih.gov This process mirrors the final two steps of CoA biosynthesis. First, phosphopantetheine adenylyltransferase (PPAT) transfers an adenylyl group from ATP to 4'-phosphopantetheine to form dephospho-CoA. mdpi.com In the case of the desulfo-analogue, desulfopantetheine 4'-phosphate is converted to dephosphothis compound. acs.org

The terminal step is the phosphorylation of the 3'-hydroxyl group of the ribose moiety of dephosphothis compound, a reaction catalyzed by dephospho-coenzyme A kinase (DPCK). acs.orgwikipedia.org This ATP-dependent kinase produces the final product, this compound. wikipedia.orgnih.gov The enzymatic phosphorylation of dephosphodesulfo-CoA to desulfo-CoA has been experimentally confirmed. acs.org In some organisms, such as archaea, the DPCK may exhibit a preference for other nucleotide triphosphates, like GTP, over ATP. nih.govresearchgate.net

Below is a table summarizing the kinetic parameters of DPCK from different organisms acting on dephospho-CoA. While specific data for dephosphodesulfo-CoA is limited, these values for the natural substrate provide insight into the enzyme's function.

| Enzyme Source | Substrate | Km (µM) | Reference |

| Entamoeba histolytica DPCK1 | dephospho-CoA | 114 ± 19 | frontiersin.org |

| Entamoeba histolytica DPCK1 | ATP | 19.6 ± 1.2 | frontiersin.org |

| Entamoeba histolytica DPCK2 | dephospho-CoA | 57.9 ± 6.1 | frontiersin.org |

| Entamoeba histolytica DPCK2 | ATP | 15.0 ± 2.4 | frontiersin.org |

| Human DPCK | dephospho-CoA | 5.2 | frontiersin.org |

| Human DPCK | ATP | 192 | frontiersin.org |

Alternative Enzymatic Mechanisms for this compound Production

While the canonical pathway involves the sequential action of PPAT and DPCK, in mammals, these two activities are domains of a single bifunctional enzyme known as CoA synthase (COASY). mdpi.comdntb.gov.ua This bifunctional nature facilitates the channeling of the dephospho-CoA intermediate. It is through the action of this enzyme complex that exogenously supplied pantethine, after phosphorylation, can be converted to coenzyme A, bypassing the initial enzymatic steps. mdpi.com A similar mechanism can be inferred for the production of this compound from desulfopantetheine. Furthermore, the development of chemoenzymatic methods has allowed for the synthesis of various CoA analogues, including those with modified pantetheine moieties, by taking advantage of the substrate flexibility of the CoA biosynthetic enzymes. nih.govgoogle.com

Regulation of this compound Biosynthesis at the Genetic and Enzymatic Levels

The biosynthesis of this compound is subject to the same regulatory mechanisms that control the production of coenzyme A. This regulation occurs at both the enzymatic and genetic levels to maintain appropriate intracellular concentrations of the cofactor and its analogues.

The primary point of regulation for the entire CoA biosynthetic pathway is the feedback inhibition of pantothenate kinases. wikipedia.orgnih.govnih.gov The mammalian PanK isoforms are allosterically inhibited by CoA and its thioesters, particularly acetyl-CoA. wikipedia.orgnih.gov This feedback mechanism ensures that the production of CoA, and consequently desulfo-CoA, is tightly controlled by the end-product of the pathway. The sensitivity to this feedback inhibition varies among the different PanK isoforms. wikipedia.org For instance, human PANK2 is the most strongly inhibited by acetyl-CoA. wikipedia.org This intricate regulation allows the cell to modulate CoA synthesis in response to its metabolic state. mdpi.com

Transcriptional and Translational Control Mechanisms

The regulation of the coenzyme A biosynthetic pathway, and thus the production of this compound, appears to be primarily managed at the level of enzyme activity rather than through transcriptional or translational control. Studies in Escherichia coli have indicated that the cellular levels of CoA can be adjusted rapidly, on a timescale that is not consistent with regulation via gene expression. nih.gov This suggests that the machinery for CoA synthesis is constitutively available and its activity is modulated by other means.

While the genes encoding the biosynthetic enzymes, such as coaA (pantothenate kinase), coaBC (bifunctional phosphopantothenoylcysteine synthetase/decarboxylase), coaD (phosphopantetheine adenylyltransferase), and coaE (dephospho-CoA kinase), have been identified, there is limited evidence to suggest that their expression is significantly regulated by transcriptional or translational mechanisms under normal physiological conditions. nih.govnih.gov For instance, in the hyperthermophilic bacterium Thermotoga maritima, while feedback inhibition of pantothenate kinase is observed, it is noted that further studies are required to determine if additional regulatory mechanisms at the transcription or translation level exist. asm.org

In the context of pathological conditions, such as Pantothenate Kinase-Associated Neurodegeneration (PKAN), a genetic disorder caused by mutations in the PANK2 gene, alterations in gene expression have been observed. A Drosophila model of PKAN exhibited a unique transcriptional signature in response to the deficiency in pantothenate kinase. frontiersin.org However, this is likely a downstream effect of the pathological state rather than a primary regulatory mechanism of the CoA biosynthetic pathway itself.

Feedback Inhibition and Allosteric Modulation of Biosynthetic Enzymes

The principal mechanism for regulating the biosynthesis of this compound is through feedback inhibition and allosteric modulation of the pathway's enzymes, with pantothenate kinase (PanK) being the primary target. wikipedia.orgnih.gov As the first and rate-limiting enzyme in the pathway, its activity is sensitively controlled by the intracellular concentrations of coenzyme A and its thioester derivatives, such as acetyl-CoA. nih.govnih.gov

Coenzyme A acts as a competitive inhibitor of PanK with respect to ATP. nih.gov It binds to the enzyme at a site that overlaps with the ATP binding site, thereby preventing the phosphorylation of pantothenate and effectively halting the biosynthetic pathway when CoA levels are sufficient. nih.gov Nonesterified CoA (CoASH) has been shown to be a more potent inhibitor of E. coli PanK than its thioester derivatives. nih.gov

The different isoforms of mammalian pantothenate kinase exhibit varying sensitivities to feedback inhibition by acetyl-CoA. For instance, PanK2 is more strongly inhibited by acetyl-CoA than PanK1β. wikipedia.org This differential regulation allows for tissue-specific control of CoA biosynthesis. The binding of allosteric modulators like CoA induces conformational changes in the enzyme, which in turn alters its catalytic activity. wikipedia.org

The table below summarizes the key enzymes in the this compound biosynthetic pathway and their known regulatory mechanisms.

| Enzyme | Gene (E. coli) | Reaction Catalyzed | Regulatory Mechanism |

| Pantothenate Kinase (PanK) | coaA | Pantothenate + ATP → 4'-Phosphopantothenate + ADP | Feedback Inhibition: Competitively inhibited by Coenzyme A and its thioesters (e.g., acetyl-CoA). This is the primary regulatory point of the pathway. |

| Phosphopantothenoylcysteine Synthetase | coaB | 4'-Phosphopantothenate + Cysteine + ATP → 4'-Phosphopantothenoylcysteine + ADP + Pi | Not a primary regulatory point. |

| Phosphopantothenoylcysteine Decarboxylase | coaC | 4'-Phosphopantothenoylcysteine → 4'-Phosphopantetheine + CO2 | Not a primary regulatory point. |

| Phosphopantetheine Adenylyltransferase (PPAT) | coaD | 4'-Phosphopantetheine + ATP → this compound + PPi | Considered a secondary site for pathway regulation. nih.gov |

| Dephospho-CoA Kinase (DPCK) | coaE | This compound + ATP → Coenzyme A + ADP | Not typically a major regulatory point. |

Biological Context and Metabolic Integration of Desulfo Coenzyme a

Natural Occurrence and Distribution in Biological Systems

Desulfo-CoA is recognized as an essential coenzyme involved in biosynthetic processes related to the metabolism of sulfur-containing compounds . It is a key component found within the metabolic pathways associated with sulfide (B99878) oxidation, serving as a vital molecule for the conversion of sulfide into other sulfur-containing compounds, thereby contributing to the global sulfur cycle .

This CoA derivative is primarily identified within prokaryotic organisms, including a wide range of bacteria and archaea . Its presence is particularly notable in microorganisms that engage in sulfur metabolism, highlighting its specialized role in these microbial communities.

Desulfo-CoA has been specifically identified in several genera of sulfate-reducing bacteria (SRB). Among these, species within the genus Desulfovibrio are frequently studied in the context of sulfur metabolism and their involvement in processes like mercury methylation and carbon flow via the acetyl-CoA pathway asm.orgosti.govnih.govasm.org. Desulfobacula toluolica, another SRB, is also associated with the acetyl-CoA pathway, particularly in the context of toluene (B28343) degradation researchgate.netasm.org.

Table 1: Occurrence of Desulfo-CoA in Selected Prokaryotic Genera

| Prokaryotic Genus | Associated Metabolic Pathways | Primary Role of Desulfo-CoA (Inferred) | Citation(s) |

| Desulfovibrio | Sulfur metabolism, Sulfide oxidation, Acetyl-CoA metabolism | Substrate/inhibitor in enzyme studies, sulfur conversion, carbon flow | asm.orgosti.govnih.govasm.orgnih.govresearchgate.netkegg.jpfrontiersin.org |

| Desulfobacula | Toluene degradation, Acetyl-CoA metabolism, Sulfur metabolism | Substrate/inhibitor in enzyme studies, carbon flow | researchgate.netasm.orgdsmz.denih.govnih.gov |

| Clostridium | Phosphoroclastic reaction, Acetyl-CoA metabolism | Reversible inhibitor and regulator in phosphoroclastic reactions | nih.govnih.gov |

Functional Implications in Core Metabolic Pathways

Desulfo-CoA's functional significance is deeply embedded within the core metabolic pathways of microorganisms, particularly those involved in energy generation and carbon assimilation.

Desulfo-CoA is integral to the metabolism of sulfur-containing compounds . It plays a role in the conversion of sulfide into other sulfur species, a critical step in the sulfur cycle. Many sulfate-reducing bacteria utilize sulfur compounds as terminal electron acceptors, and the oxidation of sulfide is a key process in their energy metabolism mdpi.comwikipedia.orgasm.org. While direct enzymatic roles of Desulfo-CoA in sulfide oxidation are not extensively detailed in the provided search results, its presence in SRBs strongly suggests an indirect or regulatory role within these sulfur-centric pathways.

Desulfo-CoA is recognized as a derivative of acetyl-CoA, a central molecule in cellular metabolism wikipedia.org. It has been identified as a potent competitive inhibitor of enzymes such as acetyl-CoA acetyltransferase, where it influences substrate binding and reaction kinetics nih.gov. This inhibitory action suggests a regulatory role in controlling the flux of carbon through pathways like the acetyl-CoA metabolism. For instance, in Desulfovibrio desulfuricans, the acetyl-CoA pathway is implicated in mercury methylation asm.orgosti.govnih.govasm.org, and Desulfo-CoA's interaction with enzymes in this pathway could modulate these processes. Furthermore, its role as a reversible inhibitor in the phosphoroclastic reaction of anaerobic bacteria, particularly Clostridium species, underscores its importance in regulating carbon breakdown and energy production nih.govnih.gov.

Enzymological Characterization: Desulfo Coenzyme a As a Mechanistic Probe and Inhibitor

Insights into Enzyme Catalytic Mechanisms and Conformational Dynamics

Use as a Non-Reactive Analogue to Trap Enzyme-Substrate Complexes

The absence of the reactive sulfhydryl group in Desulfo-CoA makes it a potent competitive inhibitor for many enzymes that utilize CoA nih.gov. By binding to the enzyme's active site, Desulfo-CoA can effectively mimic the binding of CoA without undergoing catalysis. This allows researchers to study the initial binding events and the formation of enzyme-ligand complexes, which are often transient and difficult to capture with the native substrate.

By observing how Desulfo-CoA binds and inhibits, researchers can infer the importance of the thiol moiety in the catalytic cycle and identify other critical residues involved in substrate recognition and activation nih.govpnas.org. The ability of Desulfo-CoA to bind to enzyme active sites without undergoing reaction provides a stable analogue to investigate enzyme mechanisms, particularly in understanding the precise role of the pantetheine (B1680023) arm and the adenine (B156593) nucleotide moiety of CoA in enzyme recognition and catalysis pnas.orgpurdue.edu.

Structural Biology Approaches (e.g., Crystallography) with Desulfo-coenzyme A-Enzyme Complexes (focus on the study itself)

X-ray crystallography offers a powerful method to visualize enzyme-ligand complexes at atomic resolution, providing direct evidence for binding modes and conformational changes. Desulfo-CoA has been instrumental in several crystallographic studies aimed at understanding the structural basis of CoA recognition and catalysis.

One notable study involved the succinyl-CoA synthetase (SCS) from Mycobacterium tuberculosis. Researchers successfully trapped a catalytic intermediate, succinyl-phosphate, by co-crystallizing a mutant form of the enzyme (E105αQ) with Desulfo-CoA. The resulting crystal structure was resolved at a high resolution of 1.58 Å nih.gov. In this complex, Desulfo-CoA was observed to bind to the enzyme, with the protein structure interacting with the succinyl-phosphate intermediate. The structural data revealed that Desulfo-CoA and the protein bind on three sides of the phosphoester bond, contributing to the stabilization of the intermediate nih.gov. This study provided crucial structural evidence for the proposed catalytic mechanism of SCS and highlighted how Desulfo-CoA can be used to stabilize and visualize otherwise transient reaction intermediates.

Another significant application of Desulfo-CoA in structural biology is seen in studies of pyruvate:ferredoxin oxidoreductase (MtPFOR) from Moorella thermoacetica. Crystallographic analysis of MtPFOR in complex with Desulfo-CoA revealed the binding site of CoA within domain III of the enzyme. The study demonstrated that domain III undergoes a conformational change upon Desulfo-CoA binding, which effectively seals off the active site and positions the cysteamine (B1669678) moiety of CoA adjacent to the thiamine (B1217682) pyrophosphate (TPP) cofactor pnas.org. These structural findings are consistent with experimental observations that Desulfo-CoA can bind to MtPFOR, albeit more weakly than CoA, and that its binding does not accelerate electron transfer. This emphasizes the critical role of CoA's thiol group in facilitating catalysis in this enzyme pnas.org. The structural data provided a molecular explanation for the experimental observation that CoA binding accelerates electron transfer by several orders of magnitude, a phenomenon not replicated by Desulfo-CoA.

The relative stability of Desulfo-CoA compared to other CoA analogues, which may be sensitive to degradation under crystallization conditions, further enhances its utility in structural studies researchgate.net. These structural insights gained through co-crystallization with Desulfo-CoA are invaluable for rational enzyme engineering and for developing a deeper understanding of CoA-dependent enzymatic mechanisms.

Table 1: Kinetic and Structural Data for Desulfo-CoA Interactions with Enzymes

| Enzyme/Enzyme Type | Interaction Type | Parameter (Ki or Resolution) | Value | Reference |

| Phosphotransacetylase | Competitive inhibitor (vs. CoA) | Ki | 1.0 μM | nih.gov |

| Phosphotransacetylase | Competitive inhibitor (vs. CoA) | Ki | 1.3 ± 0.1 μM | |

| Phosphotransacetylase | Noncompetitive inhibitor (vs. Acetyl phosphate) | Ki | 2.8 ± 0.2 μM | |

| Succinyl-CoA Synthetase (E105αQ mutant) | Co-crystallized with catalytic intermediate | Resolution | 1.58 Å | nih.gov |

| Pyruvate:ferredoxin Oxidoreductase | Binding site characterization | Binding affinity | Weaker than CoA | pnas.org |

Compound List:

this compound (Desulfo-CoA)

Coenzyme A (CoA)

Succinyl-CoA

Acetyl-CoA

Acetyl phosphate (B84403)

Succinyl-phosphate

Pantetheine

Phosphopantetheine

3'-dephospho-CoA

Dethiaacetyl-CoA

Advanced Analytical Methodologies for Desulfo Coenzyme a Research

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry stands as a cornerstone technique in the analysis of desulfo-CoA, offering high sensitivity and specificity.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is instrumental in accurately determining the molecular weight of desulfo-CoA. This precision is critical for distinguishing it from other closely related molecules in complex biological matrices. The exact mass of desulfo-CoA has been determined to be 735.1431 Da, corresponding to the molecular formula C21H36N7O16P3. adap.cloud This level of accuracy, often in the parts-per-million (ppm) range, provides a high degree of confidence in its identification.

Table 1: High-Resolution Mass Spectrometry Data for Desulfo-coenzyme A

| Parameter | Value | Reference |

| Exact Mass (Da) | 735.1431 | adap.cloud |

| Molecular Formula | C21H36N7O16P3 | adap.cloud |

Tandem Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is employed for the structural confirmation of desulfo-CoA. In this technique, the desulfo-CoA ion is isolated and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a unique fingerprint that confirms the compound's identity and elucidates its structure. While specific fragmentation data for desulfo-CoA is not detailed in the provided search results, the use of MS/MS is a standard and powerful method for the structural analysis of such molecules.

Chromatographic Separation Techniques

Chromatographic methods are vital for the isolation and purification of desulfo-CoA from reaction mixtures and biological extracts, ensuring that subsequent analyses are performed on a pure compound.

High-Performance Liquid Chromatography (HPLC) for Compound Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purification of desulfo-CoA. nih.gov For instance, reverse-phase HPLC has been used to purify desulfo-CoA, and ion-pairing HPLC is utilized for the purification of related RNA transcripts. nih.gov The retention time in an HPLC system provides an additional parameter for the identification of desulfo-CoA. For example, in the analysis of nuclease P1 digestion products, a peak with the same retention time as genuine dephospho-Coenzyme A (dpCoA), a related compound, was observed. nih.gov

Coupling with Mass Spectrometry (HPLC-MS) for Enhanced Detection in Complex Biological Samples

The coupling of HPLC with mass spectrometry (HPLC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of MS. nih.gov This hyphenated technique is particularly powerful for analyzing desulfo-CoA in complex biological samples. The HPLC system separates desulfo-CoA from other components in the mixture, and the mass spectrometer provides its mass-to-charge ratio, confirming its identity. nih.gov This approach has been successfully used in the analysis of cellular RNA to detect CoA-linked RNA, demonstrating its utility in complex biological contexts. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of desulfo-CoA and its analogues. acs.org Both ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of each atom in the molecule, allowing for unambiguous structure determination. acs.org For instance, NMR spectrometry has been used to monitor the conversion of Coenzyme A to its analogues, confirming the structure of the resulting products. acs.org While specific chemical shift data for desulfo-CoA was not available in the search results, NMR remains a critical technique for the structural characterization of this and other related metabolites. acs.orgresearchgate.net

1D and 2D NMR Approaches for Atomic Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and connectivity of molecules in solution. libretexts.orgresearchgate.net For desulfo-CoA, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to define its atomic-level architecture and conformational dynamics.

1D NMR, particularly ¹H NMR, provides initial information on the chemical environment of protons within the molecule. nih.gov However, due to the complexity of the desulfo-CoA structure, 1D spectra can suffer from signal overlap. ulethbridge.caresearchgate.net 2D NMR experiments are therefore crucial for unambiguous assignments and for determining through-bond and through-space correlations. ulethbridge.canews-medical.net

Common 2D NMR experiments used in the study of molecules like desulfo-CoA include:

Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH and ³JHH). This is fundamental for identifying adjacent protons and tracing out the spin systems within the pantetheine (B1680023) and adenosine (B11128) moieties of desulfo-CoA. researchgate.netnews-medical.net

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond directly coupled protons, revealing entire spin systems of coupled protons. This is particularly useful for identifying all the protons within a specific molecular fragment, such as the ribose ring. news-medical.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of a proton with a directly attached heteronucleus, most commonly ¹³C or ¹⁵N. news-medical.net It is invaluable for assigning carbon and nitrogen resonances based on their attached proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between a proton and heteronuclei (like ¹³C) that are two or three bonds away. This information is critical for establishing the connectivity between different molecular fragments that are not directly bonded.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of whether they are connected by chemical bonds. This is essential for determining the three-dimensional conformation of desulfo-CoA, including the relative orientation of the adenosine and pantetheine parts of the molecule. news-medical.net

Through the combined application of these NMR techniques, researchers can piece together a detailed picture of the atomic connectivity and the preferred solution conformation of desulfo-CoA. This structural information is vital for understanding its interaction with enzymes. For instance, NMR studies have been used to probe the conformational changes in enzymes upon binding to CoA analogs like desulfo-CoA. nih.govnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom No. | Predicted Chemical Shift (ppm) | Multiplicity |

| 1 | 8.49 | s |

| 2 | 4.37 | dd |

| 3 | 4.37 | dt |

This table is based on predicted data for the closely related molecule Acetyl-CoA and serves as an illustrative example. Actual chemical shifts for desulfo-CoA would need to be determined experimentally. hmdb.ca

Isotopic Labeling Strategies for Metabolomics Profiling

Isotopic labeling is a powerful technique in metabolomics that involves the introduction of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into molecules to trace their metabolic fate. sigmaaldrich.comnumberanalytics.com This approach is particularly useful for studying the role of desulfo-CoA in complex biological systems. royalsocietypublishing.org

By feeding cells or organisms with substrates enriched in stable isotopes, researchers can follow the incorporation of these labels into desulfo-CoA and its downstream metabolites. royalsocietypublishing.org This allows for the mapping of metabolic pathways and the quantification of metabolic fluxes. numberanalytics.com

Key applications of isotopic labeling in desulfo-CoA research include:

Metabolic Pathway Elucidation: Tracing the flow of labeled atoms from precursors into the desulfo-CoA molecule helps to confirm its biosynthetic route and identify any alternative or previously unknown pathways.

Flux Analysis: By measuring the rate of isotope incorporation and the distribution of isotopologues (molecules with different numbers of isotopic labels), it is possible to quantify the rate of synthesis and turnover of the desulfo-CoA pool. This provides a dynamic view of its metabolism. numberanalytics.com

Identifying Interacting Metabolites: Labeled desulfo-CoA can be used to track the transfer of its constituent parts to other molecules, thereby identifying its metabolic products and the enzymes involved.

The analysis of isotopically labeled desulfo-CoA and related metabolites is typically performed using mass spectrometry (MS) or NMR spectroscopy. numberanalytics.com MS can precisely determine the mass shift caused by the incorporated isotopes, allowing for the identification and quantification of labeled species. frontiersin.org NMR can provide more detailed information on the specific positions of the labels within the molecule, which is crucial for detailed pathway analysis. frontiersin.orgspringernature.com

For example, ¹³C-labeling experiments can be designed to distinguish between different metabolic routes leading to the formation of the pantetheine or adenosine portions of desulfo-CoA. Similarly, ¹⁵N-labeling can be used to trace the nitrogen atoms in the adenosine ring. osti.govoup.com

Table 2: Common Stable Isotopes Used in Metabolomics for Studying Coenzyme A Analogs

| Isotope | Natural Abundance (%) | Application in Desulfo-CoA Research |

| ¹³C | 1.1 | Tracing the carbon backbone, elucidating biosynthetic pathways, and quantifying metabolic fluxes. sigmaaldrich.com |

| ¹⁵N | 0.37 | Following the fate of nitrogen atoms, particularly in the adenine (B156593) base of the molecule. |

| ²H (Deuterium) | 0.015 | Used as a general label to trace metabolic pathways, often in combination with ¹³C. |

| ¹⁸O | 0.2 | Can be used to study reactions involving the phosphate (B84403) groups or carboxyl groups. |

The combination of advanced NMR techniques and sophisticated isotopic labeling strategies provides a powerful toolkit for researchers to unravel the intricate details of desulfo-CoA's structure, conformation, and metabolic functions within the cell.

Chemical and Enzymatic Synthesis of Desulfo Coenzyme a and Its Analogues

Chemo-Enzymatic Approaches for Desulfo-coenzyme A Production

Chemo-enzymatic synthesis combines the flexibility of chemical synthesis with the high specificity and efficiency of enzymatic catalysis. This hybrid approach has proven to be particularly effective for the production of complex molecules like desulfo-CoA and its derivatives.

The biosynthesis of CoA in organisms such as Escherichia coli involves a series of enzymatic steps that can be harnessed for the in vitro synthesis of CoA analogues. A common chemo-enzymatic strategy involves the chemical synthesis of a modified pantetheine (B1680023) or pantothenic acid precursor, which is then converted into the corresponding CoA analogue by a cascade of enzymatic reactions. acs.org

The key enzymes in this pathway are pantothenate kinase (PanK), phosphopantetheine adenylyltransferase (PPAT), and dephospho-coenzyme A kinase (DPCK). acs.org These enzymes have been shown to be tolerant of a variety of modifications in the pantetheine moiety, allowing for the synthesis of a diverse range of CoA analogues. acs.org For the production of desulfo-CoA, a precursor molecule lacking the thiol group, desulfopantetheine 4'-phosphate, can be chemically synthesized and subsequently converted to desulfo-CoA enzymatically. purdue.edunih.gov

One-pot synthesis methods have been developed to improve the efficiency of these multi-enzyme systems. rsc.org By co-expressing and co-purifying enzymes like PanK and PPAT, it is possible to synthesize dephospho-CoA (depCoA), a direct precursor to CoA, in a single step from commercially available starting materials. nih.gov Similar strategies can be adapted for the production of desulfo-depCoA and subsequently desulfo-CoA.

An alternative approach involves the direct chemical modification of CoA itself. For instance, a rapid and stoichiometric method for the aqueous radical desulfurization of CoA can be employed to prepare desulfo-CoA. acs.org This method offers a direct route from the natural coenzyme to its desulfo analogue.

Table 1: Key Enzymes in the Chemo-Enzymatic Synthesis of Desulfo-CoA

| Enzyme | Abbreviation | Function |

| Pantothenate Kinase | PanK (CoaA) | Catalyzes the phosphorylation of pantothenate or its analogues. mdpi.com |

| Phosphopantetheine Adenylyltransferase | PPAT (CoaD) | Catalyzes the adenylylation of 4'-phosphopantetheine (B1211885) or its analogues. mdpi.com |

| Dephospho-coenzyme A Kinase | DPCK (CoaE) | Catalyzes the final phosphorylation step to produce CoA or its analogues. mdpi.com |

The application of green chemistry principles to the synthesis of CoA analogues aims to reduce the environmental impact of chemical processes. This includes the use of environmentally benign solvents, minimizing waste, and employing catalytic reactions.

A notable green approach is the use of water as a solvent for enzymatic reactions, which is the natural environment for these biocatalysts. acs.org Chemo-enzymatic methods inherently align with green chemistry principles by utilizing the high specificity of enzymes, which often eliminates the need for protecting groups and reduces the number of synthetic steps, thereby minimizing waste. beilstein-journals.orgmdpi.com

Furthermore, the development of one-pot synthesis, where multiple enzymatic steps are carried out in a single reaction vessel, reduces the need for intermediate purification steps, saving solvents and energy. rsc.orgnih.gov Boric acid-catalyzed transamidation reactions in water have also been reported as a green method for the one-step preparation of various CoA analogues under mild conditions. acs.org

Structure-Activity Relationship (SAR) Investigations Using this compound Variants

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying the structure of desulfo-CoA and observing the effects on its interaction with enzymes, researchers can gain insights into the specific molecular features required for binding and catalysis. rsc.org

Desulfo-CoA itself is a key tool in SAR studies of CoA-dependent enzymes. By comparing the binding and inhibitory effects of CoA with those of desulfo-CoA, the role of the thiol group in enzyme recognition and catalysis can be elucidated. nih.govresearchgate.net For many enzymes, the thiol group is essential for the acyl transfer reaction, and its absence in desulfo-CoA renders the molecule a non-reactive analogue that can act as a competitive inhibitor. researchgate.net

Further modifications to the desulfo-CoA structure, such as altering the length of the pantetheine arm or modifying the adenosine (B11128) moiety, can provide more detailed information about the enzyme's binding pocket and the structural requirements for ligand recognition. researchgate.net These studies are crucial for the rational design of potent and specific enzyme inhibitors, which can have therapeutic applications.

Perspectives and Future Directions in Desulfo Coenzyme a Research

Unveiling Novel Biological Functions and Associated Metabolic Pathways

Desulfo-coenzyme A (desulfo-CoA) is recognized as an essential coenzyme, playing a significant role in the metabolic processes of sulfur-containing compounds. It functions as a co-substrate in a variety of enzymatic reactions, such as those involved in the breakdown of cysteine and methionine. The molecule is a derivative of coenzyme A and is integral to the metabolic activities of certain bacteria and archaea, particularly those involved in sulfur metabolism. In these organisms, desulfo-CoA is crucial for the conversion of sulfide (B99878) to other sulfur-containing compounds, a key step in the global sulfur cycle.

While the role of desulfo-CoA in established pathways is appreciated, ongoing research seeks to uncover novel biological functions. For instance, in the sulfate-reducing bacterium Desulfovibrio vulgaris, flux distribution analysis has revealed complex metabolic pathways. nih.govosti.gov While the primary energy production route involves the conversion of lactate (B86563) to acetate, an alternative pathway for the oxidation of acetyl-CoA to 5,10-methyl-THF and carbon monoxide exists, which also generates energy. nih.gov Although Desulfovibrio species are not typically known for complete acetyl-CoA oxidation, the necessary enzymes are present in D. vulgaris. nih.gov Further investigation into how desulfo-CoA might participate in or regulate such alternative energy-generating pathways is a promising area of research.

Additionally, studies on mercury methylation in Desulfovibrio desulfuricans LS have implicated the acetyl-CoA synthase pathway. nih.govasm.org While the direct involvement of desulfo-CoA was not the primary focus, the competition for methyl groups between methylmercury (B97897) synthesis and acetyl-CoA synthesis suggests a complex interplay of coenzymes and their derivatives. nih.govasm.org Future research could explore whether desulfo-CoA or its metabolic context influences the substrate specificity of enzymes involved in such biotransformations. nih.govasm.org The discovery of novel inosino-CoA analogues in the anaerobic sulfate-reducing bacterium Desulfobacula toluolica Tol2T further underscores the potential for identifying new CoA derivatives and their unique biological roles. nih.gov

Advancements in Enzyme Engineering and Synthetic Biology Applications

The unique properties of desulfo-CoA make it a valuable molecule in the fields of enzyme engineering and synthetic biology. As a nonreactive analogue of coenzyme A (CoA), desulfo-CoA is a powerful tool for studying enzyme mechanisms. researchgate.net It acts as a potent competitive inhibitor for some enzymes, allowing researchers to probe the intricacies of CoA-dependent enzyme catalysis without the complication of a chemical reaction occurring. This inhibitory function helps in understanding substrate binding and the molecular underpinnings of enzymatic reactions.

Recent advancements in enzyme engineering, such as directed evolution and rational design, are creating new opportunities to utilize and understand enzymes that interact with CoA and its analogues. reseaprojournals.comnumberanalytics.cominfinitabiotech.com For example, directed evolution has been used to enhance the stability and activity of enzymes under industrial conditions, such as the carbonic anhydrase from Desulfovibrio vulgaris. acs.org These engineered enzymes could be used in synthetic biology applications to create novel metabolic pathways or improve existing ones.

The chemoenzymatic synthesis of CoA analogues is a significant area of advancement. acs.org Methods that link enzymes like pantothenate kinase, phosphopantetheine adenylyltransferase, and dephospho-CoA kinase in vitro allow for the generation of a variety of CoA analogues from chemically synthesized pantothenic acid derivatives. acs.org This approach is robust and can tolerate various structures, making it widely applicable for creating novel research tools. acs.org Furthermore, a single-step chemical synthesis of CoA analogues directly from CoA through transamidation under mild, aqueous conditions has been developed. acs.org These advancements facilitate the rapid creation of compounds useful for studying a wide range of enzyme-catalyzed reactions, including those in polyketide synthases (PKS), fatty acid synthases (FAS), and nonribosomal peptide synthetases (NRPS). acs.org

Integration of Multi-Omics Data (e.g., Proteomics, Metabolomics) for Systems-Level Understanding

The integration of multi-omics data, including proteomics and metabolomics, offers a powerful approach to gain a systems-level understanding of the roles of desulfo-CoA and related compounds. ethz.ch By simultaneously quantifying changes in proteins and metabolites, researchers can elucidate the complex biological responses to various stimuli and genetic modifications. frontiersin.orgrevespcardiol.org

For example, in studies of Desulfovibrio vulgaris, combining gas chromatography-mass spectrometry (GC-MS) and Fourier transform-ion cyclotron resonance mass spectrometry (FT-ICR MS) has provided detailed insights into its central metabolic pathways. nih.govosti.gov These techniques have confirmed the absence of a fully oxidative tricarboxylic acid (TCA) cycle and an incomplete pentose (B10789219) phosphate (B84403) pathway, with fluxes through these pathways being limited to biosynthesis. nih.gov Such metabolomic approaches, when combined with proteomic data identifying the expression levels of relevant enzymes, can reveal how the cell globally responds to changes in its environment or genetic makeup.

The application of multi-omics is not limited to microorganisms. In a study on the effects of semicarbazide (B1199961) on sea cucumbers, an integrated proteomic and metabolomic approach revealed significant changes in proteins and metabolites involved in energy metabolism, lipid metabolism, and signal transduction. frontiersin.org Similarly, in a mouse model of calcium oxalate (B1200264) crystal-induced kidney injury, combining proteomics and metabolomics identified alterations in fatty acid β-oxidation and amino acid metabolism. frontiersin.org

Future research on desulfo-CoA can leverage these powerful multi-omics strategies. For instance, by perturbing the pathways involving desulfo-CoA and analyzing the resulting changes in the proteome and metabolome, researchers can identify novel protein-metabolite interactions and regulatory networks. ethz.ch Causal integration of multi-omics data with prior knowledge of signaling, metabolic, and gene regulatory networks can generate mechanistic hypotheses about the function of molecules like desulfo-CoA. ethz.ch This systems-level perspective is crucial for understanding the broader physiological roles of desulfo-CoA beyond its currently known functions.

Potential for this compound-Based Tool Development in Biochemical Research

Desulfo-CoA's characteristics make it an invaluable tool for biochemical research. Its primary application is as a specific inhibitor in the study of enzyme mechanisms. By acting as a competitive inhibitor of CoA, desulfo-CoA allows researchers to investigate substrate binding and enzyme kinetics without the occurrence of the forward reaction. researchgate.net For example, in the study of phosphotransacetylase from Methanosarcina thermophila, desulfo-CoA was used to demonstrate that tight substrate binding is not dependent on the sulfhydryl group of CoA.

The utility of desulfo-CoA extends to its use as a reference standard in analytical chemistry, particularly in mass spectrometry. Its distinct chemical structure facilitates the precise identification and quantification of CoA derivatives in complex biological samples, which is essential for the development and validation of analytical methods. This application is critical for improving the accuracy of diagnostics and biochemical research.

Furthermore, desulfo-CoA can aid in the identification and validation of drug targets within CoA metabolism. By examining the effects of desulfo-CoA on various enzymes and metabolic pathways, researchers can identify potential targets for therapeutic intervention. This is particularly relevant for studying diseases associated with impaired sulfur metabolism. The ability to synthesize desulfo-CoA and other CoA analogues through both chemical and chemoenzymatic methods enhances its accessibility as a research tool. acs.org These synthetic strategies allow for the creation of a diverse library of CoA derivatives that can be used to probe the function of a wide array of enzymes. acs.org

Addressing Unresolved Mechanistic Questions through Advanced Experimental Designs

Despite the progress in understanding desulfo-CoA, several mechanistic questions remain unanswered. Advanced experimental designs, including quasi-experimental and synthetic control methods, can be employed to address these complexities in biological systems where traditional randomized experiments are not feasible. numberanalytics.comcgiar.org

One key unresolved area is the precise regulatory role of desulfo-CoA in various metabolic pathways. While its inhibitory effects on specific enzymes are known, its broader impact on metabolic flux and cellular homeostasis is less clear. asm.org For example, in E. coli, CoA itself is a feedback inhibitor of phosphopantetheine adenylyltransferase (PPAT), a key enzyme in its own biosynthesis. asm.org However, desulfo-CoA did not show significant inhibition of this enzyme, suggesting a high degree of specificity in regulatory interactions. asm.org Advanced experimental designs could be used to perturb the system, for instance by overexpressing or knocking down enzymes that produce or consume desulfo-CoA, and then using multi-omics approaches to observe the system-wide effects.

Another area for investigation is the potential for covalent modification of proteins by desulfo-CoA, a process analogous to the recently discovered protein CoAlation. wikipedia.org Protein CoAlation, the covalent attachment of CoA to cysteine residues, has been identified as a protective mechanism against oxidative stress. wikipedia.orgresearchgate.net Investigating whether desulfo-CoA can participate in similar modifications, and what the functional consequences might be, would require sophisticated experimental setups, potentially involving the use of labeled desulfo-CoA analogues and advanced mass spectrometry techniques to identify modified proteins.

Furthermore, the interplay between desulfo-CoA and other metabolic networks, such as those involved in mercury methylation or the synthesis of novel CoA analogues, presents a complex web of interactions. nih.govasm.orgnih.gov Untangling these connections will likely require a combination of genetic manipulation, detailed kinetic analysis of purified enzymes, and systems-level analysis through multi-omics. nih.govfrontiersin.org The use of advanced modeling and computational tools will be crucial in integrating these diverse datasets to build predictive models of cellular metabolism. ethz.ch

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for quantifying Desulfo-coenzyme A in enzymatic assays?

- Methodological Answer : this compound can be quantified using spectrophotometric assays (e.g., UV-Vis at 260 nm for nucleotide absorbance) or high-performance liquid chromatography (HPLC) with a C18 column for separation. Calibration curves using purified standards are critical for accuracy. Enzyme-coupled assays, such as those involving pyrophosphatase activity, may also be employed to monitor cofactor utilization . Stability during assays requires strict control of buffer conditions (e.g., pH 7.5–8.0 with HEPES or Tris buffers) and reducing agents like TCEP to prevent oxidation .

Q. How do structural differences between this compound and native Coenzyme A influence experimental design?

- Methodological Answer : The absence of a sulfhydryl group in this compound alters its reactivity in thioester-forming reactions. Researchers should validate structural integrity via mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. Comparative kinetic studies with native CoA can clarify functional divergences. For example, desulfo derivatives may serve as competitive inhibitors in acyltransferase assays, requiring adjusted substrate concentrations .

Q. What are the optimal storage conditions to preserve this compound stability?

- Methodological Answer : Store lyophilized this compound at -20°C in anhydrous conditions. For short-term use (1–2 weeks), dissolve in degassed, neutral buffer (e.g., 50 mM HEPES + 1 mM TCEP) and store at 4°C. Avoid freeze-thaw cycles, which promote degradation. Periodic purity checks via thin-layer chromatography (TLC) or HPLC are advised .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported kinetic parameters (e.g., Km) of this compound across studies?

- Methodological Answer : Contradictions in kinetic data often arise from variations in assay conditions (e.g., pH, ionic strength) or enzyme sources. Standardize protocols using recombinantly expressed enzymes to minimize batch variability. Perform Michaelis-Menten analyses under multiple substrate saturation levels and validate with statistical tools (e.g., nonlinear regression in GraphPad Prism). Meta-analyses of published datasets can identify systemic biases .

Q. What experimental designs are effective for probing this compound’s role in secondary metabolite biosynthesis?

- Methodological Answer : Use isotopic labeling (e.g., <sup>13</sup>C-glucose) in bacterial cultures to trace this compound incorporation into polyketide or nonribosomal peptide pathways. Couple this with gene knockout strains (e.g., ΔcoaD) to assess metabolic flux changes. Structural elucidation of intermediates via LC-MS/MS can confirm mechanistic roles .

Q. How should researchers address contradictory findings in this compound’s binding affinity to acyl carrier proteins (ACPs)?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding thermodynamics under controlled conditions. Compare results across orthologous ACPs (e.g., from E. coli vs. Streptomyces). Control for redox state artifacts by pre-treating ACPs with reducing agents. Collaborative replication studies enhance validity .

Methodological Frameworks and Best Practices

- Research Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate questions. For example, a study on this compound’s evolutionary conservation in extremophiles meets novelty and relevance benchmarks .

- Data Interpretation : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. Example: Population (bacterial acyltransferases), Intervention (this compound supplementation), Comparison (native CoA), Outcome (reaction rate modulation) .

- Reporting : Follow IMRAD structure (Introduction, Methods, Results, Discussion) for clarity. Highlight limitations (e.g., enzyme purity) and propose follow-up experiments (e.g., cryo-EM studies of cofactor-enzyme complexes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.